5-溴-N-甲基烟酰胺

描述

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been explored in the literature. For instance, the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, which are analogues of nicotinamide nucleoside, involved the condensation of 3-bromo-5-lithiopyridine with a protected ribose derivative. This process yielded a mixture of anomeric products, which were then separated and further modified to obtain the desired compounds . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, was reported using 5-methylnicotinic acid as a starting material, showcasing a method that is simple, efficient, and environmentally friendly . These methods could potentially be adapted for the synthesis of 5-Bromo-N-methylnicotinamide.

Molecular Structure Analysis

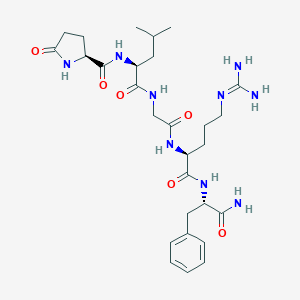

The molecular structure of nicotinamide derivatives is characterized by a pyridine ring, which can be modified at various positions to yield different compounds. The presence of a bromo substituent, as in 5-Bromo-N-methylnicotinamide, would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The N-methyl group would also contribute to the molecule's lipophilicity and could impact its pharmacokinetic properties .

Chemical Reactions Analysis

Nicotinamide derivatives participate in various chemical reactions, particularly as intermediates in the synthesis of pharmaceuticals and as modulators of biological pathways. For example, 5-methylnicotinamide has been shown to inhibit poly(ADP-ribose) synthetase and enhance the cytotoxicity of alkylating agents and radiation in mouse lymphoma cells . This suggests that brominated and methylated derivatives of nicotinamide could also have significant biological activities and could be used in the development of therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The high-performance liquid chromatography method described for the micro-determination of nicotinamide and its metabolites indicates that these compounds have suitable UV absorption characteristics, which could be utilized for analytical purposes . The introduction of a bromo and methyl group would likely alter these properties, and such modifications could be exploited to tailor the compound's behavior for specific applications.

科学研究应用

在DNA修复和细胞存活中的应用

5-甲基烟酰胺,一种结构相关的化合物,已被研究其在DNA切除修复和细胞存活中的作用。Nduka和Shall(1980)的一项研究发现,5-甲基烟酰胺增强了烷基化剂和辐射对小鼠淋巴瘤L1210细胞的细胞毒性。该研究表明了5-甲基烟酰胺在DNA修复机制中的作用,可能为在类似情境下应用5-溴-N-甲基烟酰胺提供了见解(Nduka & Shall, 1980)。

在肝硬化和代谢中的作用

尼古酰胺及其衍生物,包括N-甲基烟酰胺的代谢已在肝硬化背景下进行了研究。Pumpo等人(2001)发现,尼古酰胺甲基化,随后尿液排泄N-甲基烟酰胺,在肝硬化患者中增加。这表明在肝硬化中对尼古酰胺细胞内积累的毒性效应具有保护作用,这对于5-溴-N-甲基烟酰胺在类似代谢过程中可能是相关的(Pumpo et al., 2001)。

在细胞增殖中的研究

Kidwell和Burdette(1974)对在存在5-甲基烟酰胺的情况下选择的HeLa细胞克隆进行的研究表明,耐药细胞的生长速度为没有5-甲基烟酰胺的相同细胞培养的70%。这可能表明5-溴-N-甲基烟酰胺在细胞增殖研究中具有潜力,因为它可能表现出影响细胞生长的类似特性(Kidwell & Burdette, 1974)。

合成和化学研究

Ahmad等人(2017)对使用5-溴-2-甲基吡啶-3-胺的Suzuki交叉偶联反应合成新型吡啶基衍生物进行了研究,这种化合物在结构上类似于5-溴-N-甲基烟酰胺。这项研究强调了这类化合物在新化学实体的合成中的重要性,这可以在科学研究中有各种应用(Ahmad et al., 2017)。

安全和危害

属性

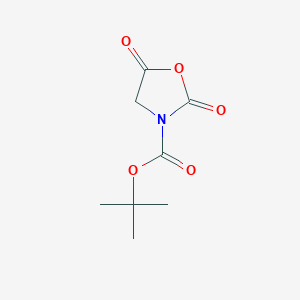

IUPAC Name |

5-bromo-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORMANADMCWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622016 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methylnicotinamide | |

CAS RN |

153435-68-8 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)